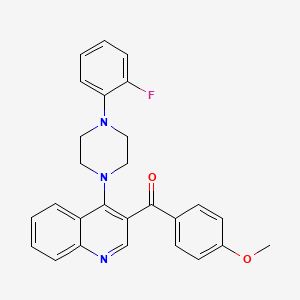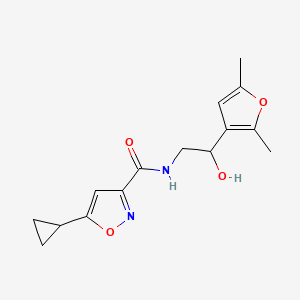
N-(3-phenylpropyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a synthetic compound that belongs to the class of diazepanes. It has been studied for its potential use in various scientific research applications due to its unique properties.
科学的研究の応用
Synthesis and Characterization
Several studies have developed methodologies for the synthesis of diazepane derivatives, highlighting the diversity of synthetic routes and the potential for generating compounds with varying substituents for different applications. For example, the work by Shaabani et al. (2009) outlines a novel and efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, indicating the broad spectrum of biological activities of such compounds, including their role as anxiolytics and antiarrhythmics (Shaabani et al., 2009).
Biological Activity
Research into the biological activity of diazepane derivatives has identified potential applications as therapeutic agents. For instance, Teimoori et al. (2011) explored novel homopiperazine derivatives as anticancer agents, demonstrating the importance of the diazepane ring in medicinal chemistry (Teimoori et al., 2011).
Methodological Advances
Methodological advances in the synthesis of diazepane derivatives have been reported, showcasing the versatility of these compounds in organic synthesis. For example, Siddiqui et al. (2013) presented a N-Heterocyclic carbene-catalyzed synthesis of 1,3-diazepanes, offering a new pathway to these structures with high atom economy (Siddiqui et al., 2013).
Photochemistry and Electrochemistry Applications
The study by Vlček (2002) discussed the interesting structural, spectroscopic, electrochemical, and photochemical properties of tetracarbonyl-diimine complexes, highlighting the potential of diazepane derivatives in materials science (Vlček, 2002).
Antimicrobial Evaluation
Talupur et al. (2021) synthesized and evaluated the antimicrobial properties of diazaphosphole-tetrazol-thiophene carboxamides, demonstrating the potential of diazepane derivatives in developing new antimicrobial agents (Talupur et al., 2021).
特性
IUPAC Name |
4-(oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-19(20-10-4-8-17-6-2-1-3-7-17)22-12-5-11-21(13-14-22)18-9-15-24-16-18/h1-3,6-7,18H,4-5,8-16H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXKVVPTOWMTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCCC2=CC=CC=C2)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)
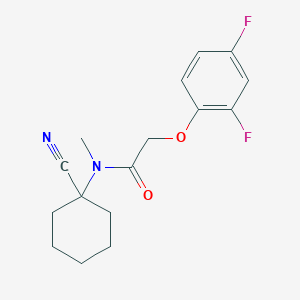


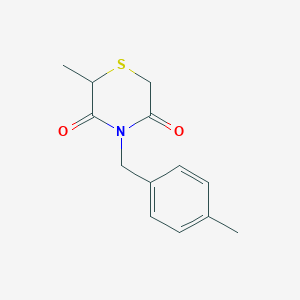
![methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate](/img/structure/B2407804.png)
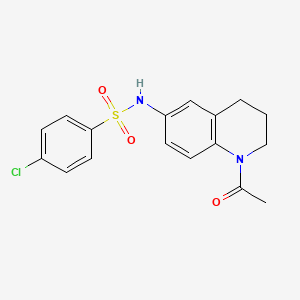
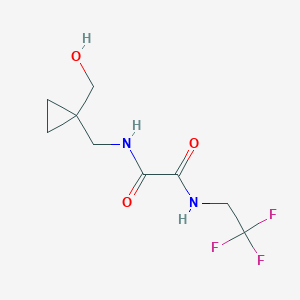
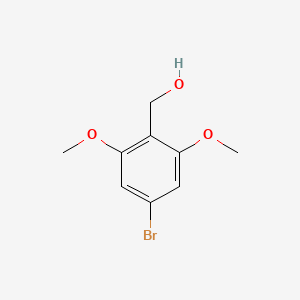
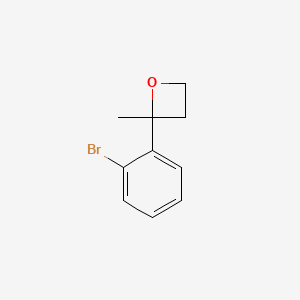
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2407813.png)

